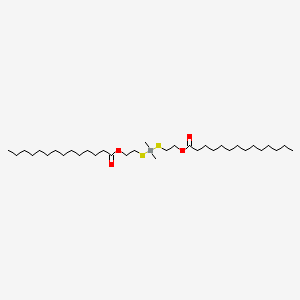![molecular formula C19H13BrN4Na2O8S2 B13774001 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt CAS No. 70210-40-1](/img/structure/B13774001.png)
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is a complex organic compound. It is primarily used as a dye intermediate and has applications in various fields including chemistry, biology, and industry. This compound is known for its vibrant color properties and its ability to form stable complexes with metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt typically involves several steps:
Starting Materials: The synthesis begins with naphthol, which undergoes sulfonation to introduce the sulfonic acid group.
Amination: The sulfonated naphthol is then aminated to introduce the amino group.
Diazotization and Coupling: The amino group is diazotized and then coupled with a suitable aromatic compound containing the 2-bromo-1-oxo-2-propenyl group.
Final Steps: The resulting compound is then treated with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The bromine atom in the 2-bromo-1-oxo-2-propenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used.
Major Products
The major products formed from these reactions include various substituted naphthalenes, quinones, and amines.
科学研究应用
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用机制
The mechanism of action of this compound involves its ability to form stable complexes with metals and its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various biological targets. The sulfonic acid group enhances the solubility of the compound in water, facilitating its use in aqueous environments.
相似化合物的比较
Similar Compounds
6-Amino-2-naphthalenesulfonic acid: A simpler compound with similar structural features but lacking the azo and bromo groups.
5-Amino-2-naphthalenesulfonic acid: Another similar compound used in dye synthesis.
2-Hydroxynaphthalene-6-sulfonic acid: Used as an intermediate in the synthesis of various dyes.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of the azo group imparts vibrant color properties, making it valuable in dye synthesis.
属性
CAS 编号 |
70210-40-1 |
|---|---|
分子式 |
C19H13BrN4Na2O8S2 |
分子量 |
615.3 g/mol |
IUPAC 名称 |
disodium;6-amino-5-[[4-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C19H15BrN4O8S2.2Na/c1-9(20)19(26)22-11-3-5-14(16(7-11)34(30,31)32)23-24-18-13(21)4-2-10-6-12(33(27,28)29)8-15(25)17(10)18;;/h2-8,25H,1,21H2,(H,22,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI 键 |
TVBHTRRBFCNJGD-UHFFFAOYSA-L |
规范 SMILES |
C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])Br.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



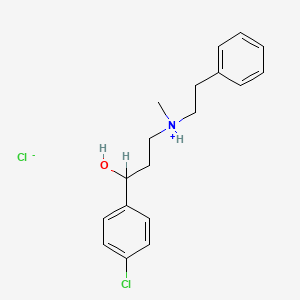
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B13773934.png)
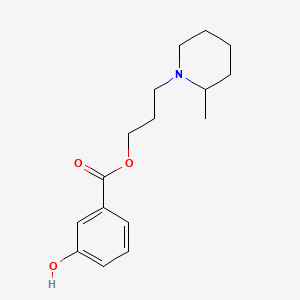
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)
![Acetphenone 4-[1-adamantyl]-3-thiosemicarbazone](/img/structure/B13773950.png)

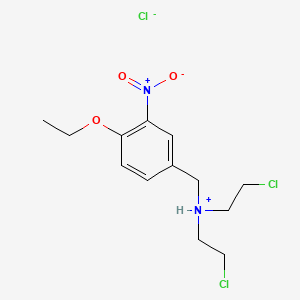
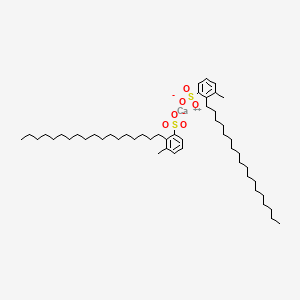
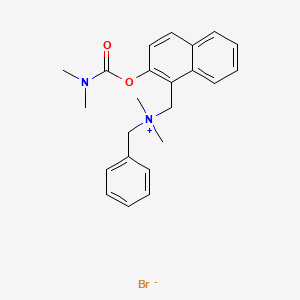

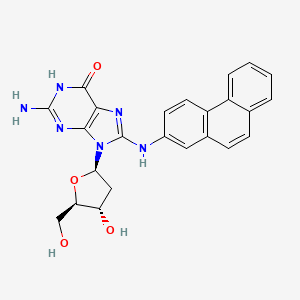
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
